N-Methylaniline N-glucuronide

Description

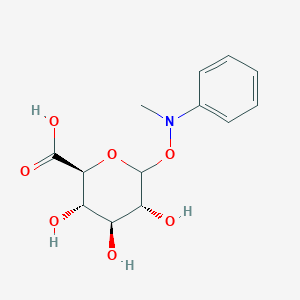

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(N-methylanilino)oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO7/c1-14(7-5-3-2-4-6-7)21-13-10(17)8(15)9(16)11(20-13)12(18)19/h2-6,8-11,13,15-17H,1H3,(H,18,19)/t8-,9-,10+,11-,13?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VACCKVAFFPKLAN-NJMOVEGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1=CC=CC=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00923649 | |

| Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121054-06-6 | |

| Record name | N-Methylaniline N-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121054066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-O-[Methyl(phenyl)amino]hexopyranuronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00923649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Formation and Enzymatic Catalysis of N Methylaniline N Glucuronide

Mechanism of N-Glucuronidation Reaction

The N-glucuronidation of N-methylaniline is a complex process involving the enzymatic transfer of a glucuronic acid moiety to the nitrogen atom of the methylamino group. This reaction effectively masks the amine functionality, leading to the formation of a more polar and readily excretable N-glucuronide conjugate.

Conjugation with Glucuronic Acid

The core of the N-glucuronidation reaction is the covalent attachment of glucuronic acid to the N-methylaniline molecule. This conjugation reaction transforms the lipophilic N-methylaniline into a more hydrophilic compound. The addition of the glucuronic acid moiety, with its ionizable carboxyl group, significantly increases the water solubility of the parent compound, which is a crucial step for its subsequent removal from the body via urine or bile.

Role of UDP-α-D-Glucuronic Acid as Glucuronyl Donor

The direct donor of the glucuronic acid molecule in this conjugation reaction is uridine (B1682114) diphosphate-α-D-glucuronic acid (UDPGA). UDPGA is a high-energy nucleotide sugar that is synthesized in the liver. It serves as the activated form of glucuronic acid, making the transfer of the glucuronyl group to an acceptor molecule, such as N-methylaniline, thermodynamically favorable. The availability of UDPGA is rarely a limiting factor for glucuronidation in most tissues, as it is produced from the abundant precursor D-glucose.

Enzymatic Catalysis by UDP-Glucuronosyltransferases (UGTs)

The transfer of the glucuronyl group from UDPGA to N-methylaniline is not a spontaneous reaction; it is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the highest concentrations found in the liver. UGTs are responsible for the glucuronidation of a vast array of structurally diverse compounds, including drugs, environmental toxins, and endogenous substances. The reaction follows a type II nucleophilic substitution mechanism, where the nitrogen atom of N-methylaniline acts as a nucleophile, attacking the anomeric carbon of the glucuronic acid moiety of UDPGA.

Identification and Characterization of Specific UGT Isoforms

The UGT superfamily in humans is divided into several families and subfamilies, with individual isoforms exhibiting distinct but often overlapping substrate specificities. Research has identified specific UGT isoforms that are primarily responsible for the N-glucuronidation of amine-containing compounds.

Human UGT Isoforms Implicated in N-Glucuronidation (e.g., UGT1A4, UGT2B10)

Extensive research has implicated UGT1A4 and UGT2B10 as the principal enzymes responsible for the N-glucuronidation of a wide range of tertiary amines in humans. researchgate.netdrugbank.com While direct kinetic data for N-methylaniline is not extensively available, the structural similarities to other substrates of these enzymes strongly suggest their involvement. UGT1A4 has been traditionally considered a key enzyme in N-glucuronidation. helsinki.fi More recently, UGT2B10 has been identified as a high-affinity enzyme for the N-glucuronidation of several compounds, including nicotine (B1678760) and tricyclic antidepressants. helsinki.finih.gov For many substrates that are metabolized by both enzymes, UGT2B10 often exhibits a higher affinity (lower Km value) than UGT1A4, suggesting it may be the more important enzyme at therapeutic concentrations in vivo. researchgate.net

Substrate Specificity and Regioselectivity of UGTs

The substrate specificity of UGT enzymes determines which compounds they can metabolize. UGT1A4 and UGT2B10 show a preference for nitrogen-containing compounds, particularly tertiary amines. researchgate.netnih.gov Studies with various substrates have shown that UGT2B10 can have a higher affinity and clearance for certain tertiary amines compared to UGT1A4. nih.gov

Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific position on a molecule that has multiple potential reaction sites. In the case of N-methylaniline, glucuronidation occurs at the nitrogen atom. For more complex molecules with multiple nitrogen atoms or other potential sites for glucuronidation, the regioselectivity of the specific UGT isoform becomes critical in determining the structure of the final metabolite. For instance, in the case of the chiral imidazole (B134444) derivative medetomidine, UGT1A4 and UGT2B10 exhibit different regioselectivity, leading to the formation of different N-glucuronide isomers. helsinki.finih.gov UGT2B10, in this case, shows sharp regioselectivity. nih.gov

Table 1: Kinetic Parameters of Human UGT1A4 and UGT2B10 for Selected Tertiary Amine Substrates

| Substrate | UGT Isoform | Apparent Km (μM) |

| Amitriptyline (B1667244) | UGT1A4 | 448 |

| UGT2B10 | 2.60 | |

| Imipramine | UGT1A4 | 262 |

| UGT2B10 | 16.8 | |

| Clomipramine | UGT1A4 | 112 |

| UGT2B10 | 14.4 | |

| Trimipramine | UGT1A4 | 258 |

| UGT2B10 | 11.2 | |

| Dexmedetomidine (DG1 formation) | UGT1A4 | > 600 |

| UGT2B10 | 11 | |

| Dexmedetomidine (DG2 formation) | UGT1A4 | > 600 |

| UGT2B10 | 16 | |

| Data for substrates other than N-Methylaniline are provided for illustrative purposes of enzyme kinetics. Data compiled from multiple sources. nih.govnih.gov |

Kinetic Characterization of UGT-Mediated N-Glucuronidation

The formation of N-glucuronides is a significant metabolic pathway for many compounds containing amine functional groups. This conjugation reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the endoplasmic reticulum of liver cells and other tissues. washington.edu These enzymes facilitate the transfer of glucuronic acid from the high-energy cofactor UDP-glucuronic acid (UDPGA) to a substrate, thereby increasing its water solubility and facilitating its excretion. helsinki.fi

While specific kinetic parameters (i.e., Michaelis-Menten constant, Km, and maximum velocity, Vmax) for the N-glucuronidation of N-methylaniline are not extensively detailed in published literature, the kinetic behavior of UGTs towards other amine-containing substrates can provide valuable insights. The kinetics of UGT-catalyzed reactions, particularly N-glucuronidation, can be complex and may not always follow the classic Michaelis-Menten model. nih.govdoi.org For instance, atypical kinetic profiles such as biphasic kinetics, substrate inhibition, and sigmoidal curves have been observed for several UGT isoforms. nih.govdoi.org

Studies on various amine substrates have identified UGT1A4 and UGT2B10 as the primary human UGT isoforms responsible for N-glucuronidation. helsinki.finih.gov Kinetic analyses of these enzymes with other tertiary amines have revealed significant differences in their affinity and capacity. UGT2B10 often exhibits a higher affinity (lower Km value) for tertiary amines compared to UGT1A4, suggesting it plays a major role in their glucuronidation at therapeutic concentrations. helsinki.finih.gov Conversely, UGT1A4 may have a higher Vmax, indicating a greater capacity for the reaction when substrate concentrations are not limiting. nih.gov For example, the kinetics of amitriptyline and diphenhydramine (B27) glucuronidation in human liver microsomes were found to be biphasic, indicating the involvement of at least two enzymes with different affinities (high and low Km values). semanticscholar.org

The table below presents kinetic data for the N-glucuronidation of selected amine compounds catalyzed by key UGT isoforms, illustrating the range of affinities and velocities observed for this metabolic pathway.

| Substrate | UGT Isoform | Apparent Km (μM) | Vmax (pmol/min/mg protein) | Kinetic Model |

|---|---|---|---|---|

| Amitriptyline | High-Affinity UGT (Human Liver Microsomes) | 1.4 | 2-17 | Biphasic |

| Diphenhydramine | High-Affinity UGT (Human Liver Microsomes) | 2.6 | 2-17 | Biphasic |

| Morphine (M6G formation) | UGT2B7 | 970 (low affinity: 7400) | N/A | Biphasic |

| Imipramine | UGT1A4 | ~100-200 (estimated) | High | Michaelis-Menten |

| Imipramine | UGT2B10 | ~10-20 (estimated) | Low | Michaelis-Menten |

Note: Data are illustrative and compiled from studies on various amine substrates to demonstrate general principles of UGT kinetics, as specific values for N-methylaniline were not available in the cited sources. nih.govnih.govsemanticscholar.org

Interplay with Phase I Metabolism in N-Glucuronide Precursor Formation

The substrate for N-glucuronidation, N-methylaniline, is itself a product of Phase I metabolism. The formation of this secondary amine from its parent compound, the tertiary amine N,N-dimethylaniline, is a critical preceding step that highlights the interplay between Phase I and Phase II metabolic reactions.

N-Demethylation Pathways of N,N-Dimethylaniline to N-Methylaniline

The conversion of N,N-dimethylaniline to N-methylaniline is an oxidative N-demethylation reaction. mdpi.com This biotransformation involves the removal of one of the methyl groups from the nitrogen atom. Mechanistic studies suggest that this process can proceed through different pathways, including a single-electron transfer (SET) followed by deprotonation, or a direct hydrogen atom transfer (HAT) from the Cα-H bond of the methyl group. mdpi.com The HAT mechanism is generally considered the predominant pathway for enzymes like cytochrome P450. mdpi.comrsc.org The reaction ultimately yields N-methylaniline and formaldehyde (B43269) as the primary products.

Involvement of Cytochrome P450 Enzymes in Precursor Formation

The cytochrome P450 (CYP) superfamily of heme-containing monooxygenases plays a crucial role in the N-demethylation of tertiary amines like N,N-dimethylaniline. nih.govacs.org The catalytic mechanism involves the activation of molecular oxygen and subsequent oxidation of the substrate. nih.gov

The process is generally understood to occur in two main steps:

Cα–H Hydroxylation : The P450 enzyme abstracts a hydrogen atom from one of the N-methyl groups, followed by the transfer of an oxygen atom to form a reactive carbinolamine intermediate (N-(hydroxymethyl)-N-methylaniline). rsc.org

C-N Bond Cleavage : The unstable carbinolamine intermediate then spontaneously decomposes, leading to the cleavage of the carbon-nitrogen bond to release N-methylaniline and formaldehyde. rsc.org

Contribution of Flavin-Containing Monooxygenases (FMOs)

In addition to the CYP system, Flavin-Containing Monooxygenases (FMOs) are another important class of Phase I enzymes involved in the metabolism of nitrogen-containing xenobiotics. nih.gov FMOs and CYPs have overlapping substrate specificities but often produce distinct metabolites. nih.gov For tertiary amines such as N,N-dimethylaniline, the primary reaction catalyzed by FMOs is N-oxygenation, which leads to the formation of N,N-dimethylaniline N-oxide. nih.govnih.gov

While N-oxidation is the principal FMO-mediated pathway, the potential for FMOs to contribute to N-demethylation also exists, although this is generally considered a less significant route compared to catalysis by CYP enzymes. nih.gov The turnover number for FMOs is typically slightly higher than for CYPs (30–60 min⁻¹ vs 1–20 min⁻¹). nih.gov FMO1 has been identified as a key enzyme in the N-oxidation of various dimethylated amine compounds. nih.govnih.gov In general, CYP is the major contributor to oxidative xenobiotic metabolism, but the activity of FMOs is significant and should not be overlooked. nih.gov

Metabolic Pathways and Biotransformation Dynamics of N Methylaniline N Glucuronide

In Vitro Studies on Formation and Disposition

In vitro systems are crucial for elucidating the metabolic fate of xenobiotics. For N-Methylaniline N-glucuronide, isolated hepatocytes, liver microsomal fractions, and recombinant enzymes have provided valuable insights into its formation and disposition.

Isolated Hepatocyte Systems

Isolated hepatocytes, which contain a full complement of phase I and phase II drug-metabolizing enzymes, serve as a robust model for studying xenobiotic metabolism thermofisher.com. Studies using isolated rat hepatocytes have demonstrated the formation of a highly water-soluble metabolite of N-methylaniline, which has been identified as this compound nih.govtandfonline.com.

The formation of this N-glucuronide is dependent on several factors, including cell number, incubation time, and the concentration of the N-methylaniline substrate nih.govtandfonline.com. When N,N-dimethylaniline is used as the initial substrate, it is first metabolized to N-methylaniline, which then undergoes glucuronidation nih.gov. The amount of this compound formed from N-methylaniline is approximately ten times greater than that produced from N,N-dimethylaniline, highlighting the efficiency of this conjugation pathway for the secondary amine tandfonline.com.

Further evidence for the identity of this metabolite as an N-glucuronide comes from experiments using D-galactosamine, an inhibitor of glucuronidation. Pre-incubation of hepatocytes with D-galactosamine significantly decreases the formation of the water-soluble metabolite from N,N-dimethylaniline by 70%, while having no effect on N-demethylase or N-oxidase activities nih.govtandfonline.com. This selective inhibition strongly supports the involvement of UDP-glucuronosyltransferases (UGTs) in its formation.

| Metabolic Pathway | Inhibition by D-Galactosamine | Reference |

|---|---|---|

| This compound Formation | 70% decrease | nih.govtandfonline.com |

| N-Demethylase Activity | No change | nih.govtandfonline.com |

| N-Oxidase Activity | No change | nih.govtandfonline.com |

Liver Microsomal and S9 Fraction Studies

Liver microsomes and the S9 fraction are subcellular preparations used to investigate the enzymatic machinery of drug metabolism wikipedia.orgthermofisher.com. The S9 fraction contains both microsomal and cytosolic enzymes, offering a comprehensive view of phase I and phase II reactions wikipedia.orgnih.gov. Microsomes, derived from the endoplasmic reticulum, are rich in UGTs, the enzymes responsible for glucuronidation thermofisher.com.

While specific studies on this compound formation in these systems are not detailed in the provided context, the general principles of N-glucuronidation are well-established. For many aromatic amines, liver microsomes and S9 fractions are standard tools to study the formation of N-glucuronides hyphadiscovery.comnih.gov. The synthesis of N-glucuronides of other arylamines, such as 4-aminobiphenyl (B23562), has been demonstrated in human liver microsomes nih.gov. The S9 fraction, containing both phase I and phase II enzymes, would be capable of converting a precursor like N,N-dimethylaniline to N-methylaniline and subsequently to its N-glucuronide conjugate nih.gov.

Recombinant UGT Enzyme Systems

Recombinant UGT enzymes, expressed in cell lines, allow for the identification of specific isoforms responsible for the glucuronidation of a particular substrate nih.gov. Several human UGT isoforms are known to catalyze N-glucuronidation, with UGT1A4 and UGT2B10 being particularly important for the conjugation of tertiary and secondary amines hyphadiscovery.comhelsinki.finih.gov.

While the specific UGT isoform(s) responsible for N-methylaniline glucuronidation have not been explicitly identified in the provided search results, it is known that UGT1A4, UGT1A9, and to a lesser extent, UGT1A1 and UGT2B7, are involved in the N-glucuronidation of various aromatic amines oup.comresearchgate.net. The N-glucuronidation of secondary N-alkylarylamines like N-methylaniline is a recognized metabolic pathway nih.gov. Given that UGT1A4 is considered a key enzyme for N-glucuronidation, it is a likely candidate for the biotransformation of N-methylaniline helsinki.fi. UGT2B10 also shows a preference for conjugating tertiary amines, but its role in secondary amine glucuronidation is less defined nih.gov.

| UGT Isoform | Relative Activity in Aromatic Amine Glucuronidation | Reference |

|---|---|---|

| UGT1A9 | High | oup.comresearchgate.net |

| UGT1A4 | High | oup.comresearchgate.net |

| UGT2B7 | Moderate | oup.comresearchgate.net |

| UGT1A6 | Low | researchgate.net |

| UGT1A1 | Low | oup.comresearchgate.net |

Chemical and Enzymatic Hydrolysis of N-Glucuronides

The stability of N-glucuronides is a critical factor in their biological disposition. Both pH and enzymatic activity can influence their hydrolysis back to the parent amine.

pH-Dependent Stability and Acidic Hydrolysis

N-glucuronides of arylamines are known to be susceptible to hydrolysis under acidic conditions hyphadiscovery.comnih.gov. This acid lability is a key characteristic that distinguishes them from many O-glucuronides oup.com. Treatment of the media from hepatocyte incubations of N,N-dimethylaniline with strong acid results in the release of N-methylaniline, confirming the presence of an acid-labile conjugate nih.govtandfonline.com.

The N-conjugate of N-methylaniline is reported to be considerably more acid-labile than the N-glucuronides of other arylamines like 2-naphthylamine (B18577) and 4-aminobiphenyl tandfonline.com. For instance, the N-glucuronide of 4-aminobiphenyl has a half-life of 10.5 minutes at pH 5.5 nih.gov. This inherent instability in acidic environments, such as the urine, can lead to the release of the parent arylamine, which may have toxicological implications helsinki.fihyphadiscovery.comnih.gov.

| Compound | Half-life at pH 5.5 | Reference |

|---|---|---|

| N-Glucuronide of 4-aminobiphenyl | 10.5 minutes | nih.gov |

| N-Glucuronide of N-hydroxy-4-aminobiphenyl | 32 minutes | nih.gov |

β-Glucuronidase Susceptibility and Resistance

β-Glucuronidase is an enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from various compounds, including glucuronide conjugates wikipedia.orgmicroba.com. The susceptibility of N-glucuronides to β-glucuronidase can vary depending on the specific compound and the source of the enzyme hyphadiscovery.com.

In the case of this compound, treatment with β-glucuronidase leads to the release of N-methylaniline, indicating that it is a substrate for this enzyme nih.govtandfonline.com. However, it is important to note that not all N-glucuronides are readily hydrolyzed by β-glucuronidase helsinki.fihyphadiscovery.com. Some N-glucuronides have been shown to be resistant to enzymatic hydrolysis helsinki.fi. For example, the glucuronic acid conjugates of PhIP metabolites were found to be unsusceptible to treatment with β-glucuronidase nih.gov. The efficiency of hydrolysis can also be influenced by the specific type of β-glucuronidase used, with enzymes from different sources (e.g., molluscan, E. coli) exhibiting different activities towards various glucuronide conjugates sigmaaldrich.com.

Chemical Hydrolysis Methods (e.g., Hydrazine (B178648) Hydrate)

While enzymatic hydrolysis using β-glucuronidases is a common method for cleaving glucuronide conjugates, some N-glucuronides exhibit resistance to this approach. nih.gov In such cases, chemical hydrolysis methods provide a viable alternative. Hydrazine hydrate (B1144303) has been shown to be effective in hydrolyzing N-glucuronide metabolites that are otherwise unsusceptible to enzymatic cleavage. nih.gov

Research on the metabolites of the carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) demonstrated this principle. The glucuronic acid conjugates of PhIP metabolites were found to be resistant to treatment with β-glucuronidase, indicating they were N-glucuronides. However, treatment with hydrazine hydrate resulted in the complete hydrolysis of these conjugates. nih.gov This chemical method not only cleaves the glucuronic acid moiety but can also reduce metabolites hydroxylated at the exocyclic amino group back to the parent amine. nih.gov The application of hydrazine hydrate was successful in releasing substantial amounts of PhIP and its metabolite 5-OH-PhIP from human urine samples, which were not released by enzymatic treatment alone. nih.gov This approach may be useful in developing biomarkers for exposure to other xenobiotics where N-glucuronides are resistant to enzymatic hydrolysis. nih.gov

In contrast to O-glucuronides which are often labile under basic conditions, N-glucuronides can be more labile under acidic conditions. mdpi.comnih.gov This differential stability is a key consideration when developing methods for analyzing conjugated metabolites.

Potential for Enterohepatic Recirculation Mechanisms

Enterohepatic circulation is a process involving the excretion of a substance from the liver into the bile, followed by its release into the small intestine, reabsorption, and subsequent return to the liver via the portal circulation. nih.govnih.govwikipedia.org This mechanism can significantly affect the pharmacokinetics of a compound, often increasing its half-life and systemic exposure. nih.govhyphadiscovery.com

Glucuronide conjugates, including N-glucuronides, play a central role in this process. The mechanism for N-glucuronides involves:

Formation of the N-glucuronide conjugate in the liver.

Excretion of the polar metabolite into the bile.

Release into the intestinal tract.

Hydrolysis of the N-glucuronide back to the parent amine (aglycone) by β-glucuronidase enzymes produced by the gut microbiome. nih.govhyphadiscovery.comnih.gov

Reabsorption of the more lipophilic parent compound from the intestine back into the systemic circulation. nih.govnih.gov

Studies have shown that N-glucuronides of arylamines are susceptible to hydrolysis by E. coli β-glucuronidase, which suggests the potential for the release of the parent arylamines in the gut and their subsequent enterohepatic circulation. nih.gov Cleavage of both O- and N-glucuronides by gut bacteria can lead to the reabsorption of the active parent compound, thereby delaying its clearance from the body. hyphadiscovery.com The formation of unstable N-glucuronides of aromatic amines has also been linked to potential toxicity, as hydrolysis under acidic conditions in the bladder can release the parent amine. hyphadiscovery.com

N-Glucuronide Formation of Structurally Related Compounds (e.g., Arylamines, Anilines)

N-glucuronidation is a significant metabolic pathway for various nitrogen-containing compounds, including structurally related arylamines and anilines. helsinki.fi The process involves the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to the amine, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are found primarily in the liver but also in other major organs. wikipedia.org This conjugation reaction typically produces more water-soluble metabolites, facilitating their elimination. wikipedia.org

Studies using liver microsomes have demonstrated the N-glucuronidation of several arylamines. For example, sensitive fluorimetric assays were developed to measure UGT activities towards 1-naphthylamine (B1663977), 2-naphthylamine, and 4-aminobiphenyl. nih.gov In rat liver microsomes, the enzymatic activity for the glucuronidation of 1-naphthylamine was found to be orders of magnitude higher than for 2-naphthylamine, 4-aminobiphenyl, or aniline (B41778). nih.gov These differences were less pronounced when using human liver microsomes. nih.gov The N-glucuronidation of the aromatic amine 4-aminobiphenyl can be catalyzed by human UGT1A4 or UGT1A9. wikipedia.org

The table below summarizes findings on the microsomal UGT activity towards various arylamines and aniline.

| Compound | Compound Class | Microsomal Source | Observed UGT Activity Level |

|---|---|---|---|

| 1-Naphthylamine | Arylamine | Rat Liver | Orders of magnitude higher than other tested arylamines |

| 2-Naphthylamine | Arylamine | Rat Liver | Low |

| 4-Aminobiphenyl | Arylamine | Rat Liver | Low |

| Aniline | Aniline | Rat Liver | Low |

| Various Arylamines | Arylamine | Human Liver | Less marked differences in activity compared to rat liver |

N-glucuronide conjugates of N-arylhydroxylamines may also serve as stable transport forms of metabolically activated precursors, which can then be hydrolyzed in extrahepatic tissues. nih.gov

Analytical Characterization and Methodological Approaches for N Methylaniline N Glucuronide

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of N-Methylaniline N-glucuronide, enabling its isolation from parent compounds and other metabolites. The choice between liquid and gas chromatography is dictated by the physicochemical properties of the analyte, particularly its polarity and volatility.

Liquid Chromatography (LC), including HPLC and UPLC

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of polar and non-volatile metabolites like this compound. These methods offer excellent resolution and sensitivity for quantifying glucuronide conjugates directly in biological fluids.

Reverse-phase (RP) HPLC is a commonly employed method for the separation of N-methylaniline and its metabolites. A typical setup might involve a C18 column with a mobile phase consisting of an acetonitrile (B52724) and water mixture. For applications requiring mass spectrometry (MS) compatibility, volatile buffers like formic acid are used in the mobile phase instead of non-volatile acids such as phosphoric acid. The use of smaller particle columns (e.g., 3 µm) in UPLC systems allows for faster and more efficient separations. In one specific HPLC method for aniline (B41778) and N-methylaniline, a reversed-phase silica-C18 column was used with an acetonitrile-water (70:30 v/v) eluent, achieving clear separation with retention times of 4.94 minutes for aniline and 5.76 minutes for N-methylaniline. nih.gov

The development of sensitive HPLC-MS/MS methods allows for the quantification of numerous drug metabolites, including glucuronide conjugates, in complex matrices like wastewater. nih.gov These methods often utilize specialized columns, such as biphenyl (B1667301) columns, to achieve the necessary separation of structurally similar compounds. nih.gov While liquid chromatography is well-suited for analyzing polar glucuronide metabolites, the high polarity can sometimes pose a challenge for retention on standard reversed-phase columns, necessitating careful method optimization. sigmaaldrich.com

Table 1: Example HPLC Parameters for N-Methylaniline Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase silica-C18 nih.govresearchgate.net |

| Mobile Phase | Acetonitrile-water (70:30) nih.govresearchgate.net |

| Detection | UV at 190 nm nih.govresearchgate.net |

| Flow Rate | 0.7 mL/min nih.gov |

| Column Temperature | 30 °C nih.gov |

| Retention Time (NMA) | 5.76 min nih.govresearchgate.net |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. However, due to the non-volatile and polar nature of this compound, direct analysis by GC is not feasible. The analysis of its parent compound, N-methylaniline, by GC is well-established. For instance, GC can be coupled with a flame-ionization detector (FID) for quantification. cdc.gov In a method for detecting methylaniline compounds in gasoline, a DB-1MS quartz capillary column was used. google.comresearchgate.net

To analyze non-volatile glucuronide conjugates by GC, a hydrolysis step is required to cleave the glucuronic acid moiety, followed by derivatization of the resulting aglycone (N-methylaniline) to increase its volatility and thermal stability. sigmaaldrich.com This indirect approach, while effective, adds complexity to the sample preparation process. GC coupled with mass spectrometry (GC/MS) provides high sensitivity and specificity for the detection of the derivatized N-methylaniline. sincerechemical.com

Spectrometric Techniques for Structure Elucidation and Identification

Spectrometric methods are indispensable for the structural confirmation of this compound. Mass spectrometry provides molecular weight and fragmentation data, while nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the identification and quantification of drug metabolites. For this compound, electrospray ionization (ESI) is a common ionization technique.

In MS analysis, the glucuronide conjugate will exhibit a specific mass shift from the parent drug. A characteristic neutral loss of the glucuronic acid moiety (C6H8O6, corresponding to a mass loss of 176.0321 Da) during fragmentation in tandem mass spectrometry (MS/MS) is a strong indicator of a glucuronide conjugate. nih.gov This neutral loss is a typical fragmentation pattern for glucuronoconjugates and provides solid evidence for glucuronidation. mdpi.comuab.edu

Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isomers, such as O- and N-glucuronides, which can be challenging. nih.gov The fragmentation patterns of the deprotonated molecules [M-H]⁻ can provide diagnostic ions to differentiate the linkage. For instance, specific product ions can be diagnostic for N-glucuronides. nih.gov The parent compound, N-methylaniline, has a calculated monoisotopic mass of 107.0735 g/mol . rsc.org In GC-MS analysis, it can show a molecular ion peak at m/z 107. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules, including metabolites like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.

For the parent compound, N-methylaniline, characteristic NMR signals have been reported. In the ¹H NMR spectrum (in CDCl₃), signals typically appear for the aromatic protons between δ 7.31 and 6.64 ppm, and a singlet for the methyl protons around δ 2.91 ppm. rsc.org The ¹³C NMR spectrum (in CDCl₃) shows aromatic carbon signals around δ 149.45, 129.28, 117.28, and 112.50 ppm, with the methyl carbon signal appearing at approximately δ 30.76 ppm. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for N-Methylaniline

| Nucleus | Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| Aromatic CH | 7.31-6.64 rsc.org |

| NH | 3.57 rsc.org |

| N-CH₃ | 2.91 rsc.org |

| ¹³C NMR | |

| Aromatic C | 149.45, 129.28, 117.28, 112.50 rsc.org |

| N-CH₃ | 30.76 rsc.org |

UV Spectroscopy

UV spectroscopy provides information about the electronic transitions within a molecule and can be used as a detection method in liquid chromatography. The UV spectrum of N-methylaniline, the chromophore in this compound, would be expected to be similar to that of the parent compound, although slight shifts in the absorption maxima may occur upon glucuronidation.

For the quantification of aniline and N-methylaniline via HPLC, detection is often performed in the UV range. A strong detection signal for both compounds has been observed at 190 nm. nih.gov This wavelength is therefore suitable for the quantitative analysis of N-methylaniline and, by extension, could be a starting point for the detection of its glucuronide metabolite.

Challenges in Analytical Characterization of N-Glucuronide Metabolites

The analytical characterization of N-glucuronide metabolites, including this compound, presents a unique set of challenges for bioanalytical scientists. These challenges stem from the inherent physicochemical properties of the glucuronic acid conjugate and its potential instability in biological matrices. Accurate quantification is crucial in drug metabolism studies, but the characteristics of N-glucuronides can complicate sample preparation, chromatographic separation, and detection, necessitating specialized methodological approaches. researchgate.net

Physiochemical Properties Affecting Extraction and Detection

The conjugation of glucuronic acid to a parent molecule like N-methylaniline dramatically alters its physicochemical properties, primarily by increasing its polarity and aqueous solubility. hyphadiscovery.comnih.gov This enhanced hydrophilicity makes N-glucuronides difficult to separate from endogenous, water-soluble components in biological samples such as plasma, urine, and tissue homogenates. researchgate.net

During analytical method development, these properties present significant hurdles for extraction and chromatographic retention.

Extraction Challenges : Traditional liquid-liquid extraction (LLE) methods are often inefficient for highly polar glucuronides. Solid-phase extraction (SPE) is a more common and effective technique, but requires careful selection of the sorbent and elution conditions to achieve adequate recovery and remove interfering matrix components.

Chromatographic Behavior : The high polarity of N-glucuronides leads to poor retention on conventional reversed-phase (C18) liquid chromatography (LC) columns. This can result in the metabolite eluting in or near the solvent front, where matrix effects are most pronounced, leading to ion suppression or enhancement in mass spectrometry (MS) analysis. helsinki.fi Methodological adjustments, such as the use of alternative column chemistries (e.g., polar-embedded or hydrophilic interaction liquid chromatography - HILIC) or specific mobile phase modifiers, are often necessary to achieve adequate chromatographic resolution.

The differentiation of isomeric glucuronides (acyl-, N-, and O-glucuronides) is another significant challenge, as they often exhibit similar chromatographic behavior but may have different biological activities or toxicities. nih.gov Advanced mass spectrometry techniques are often required for their distinct identification. nih.gov

| Physicochemical Property | Analytical Implication | Methodological Approach |

|---|---|---|

| High Polarity / Hydrophilicity | Poor retention on standard reversed-phase LC columns; Co-elution with endogenous polar compounds. researchgate.nethelsinki.fi | Use of HILIC or polar-embedded columns; Optimization of mobile phase. |

| Increased Water Solubility | Inefficient extraction with non-polar solvents in LLE; Difficulty in separating from aqueous biological matrix. researchgate.net | Solid-Phase Extraction (SPE) with optimized sorbents; Protein precipitation. |

| Ionizable Group (Carboxylic Acid) | pH-dependent charge state affects extraction and chromatography; Potential for ion suppression in MS. | pH control of samples and mobile phase; Use of appropriate ionization mode in MS (typically negative ion mode). |

| Potential for Isomerism | Difficulty in distinguishing between N-, O-, and acyl-glucuronide isomers by mass alone. nih.gov | High-resolution chromatography; Tandem mass spectrometry (MS/MS) with specific fragmentation analysis; NMR for definitive structural elucidation. nih.gov |

Stability Issues in Biological Samples and During Analysis

N-glucuronides are often unstable, and their degradation can lead to inaccurate quantification of the metabolite and an overestimation of the parent compound. researchgate.netresearchgate.net Some N-glucuronides are known to be labile and can hydrolyze back to the parent amine under certain conditions. scispace.com

Key stability concerns include:

pH Sensitivity : Certain N-glucuronides are susceptible to hydrolysis in acidic or alkaline conditions. hyphadiscovery.comhelsinki.fi For instance, N-glucuronides of primary arylamines can be hydrolyzed within minutes under such conditions. helsinki.fi This necessitates strict pH control during sample collection, storage, and processing. Buffering of samples is often a critical step. scispace.comnih.gov

Enzymatic Degradation : Biological samples may contain active enzymes that can cleave the glucuronide conjugate. Plasma and tissue samples can contain endogenous β-glucuronidases. scispace.com Furthermore, samples from the gastrointestinal tract or feces can have high concentrations of bacterial β-glucuronidases, which can rapidly hydrolyze glucuronides, complicating the study of enterohepatic recirculation. hyphadiscovery.comhelsinki.fi

Storage Conditions : Temperature is a critical factor in maintaining the stability of N-glucuronides. To minimize both chemical and enzymatic degradation, biological samples are typically stored at ultra-low temperatures, such as -80°C. nih.gov The use of enzyme inhibitors or alternative sampling techniques like dried blood spot (DBS) technology, which can offer improved stability for some glucuronides under ambient storage, may also be considered. nih.gov

| Factor Affecting Stability | Potential Outcome | Mitigation Strategy |

|---|---|---|

| pH (Acidic or Alkaline Conditions) | Chemical hydrolysis back to the parent compound (aglycone). hyphadiscovery.comhelsinki.fi | Immediate pH adjustment/buffering of samples upon collection; Maintaining neutral pH during analysis. nih.gov |

| Endogenous β-glucuronidases (in plasma/tissue) | Enzymatic hydrolysis, leading to underestimation of the glucuronide. scispace.com | Rapid freezing of samples; Storage at ≤ -80°C; Addition of enzyme inhibitors. nih.gov |

| Bacterial β-glucuronidases (in feces/gut) | Extensive ex vivo hydrolysis, complicating analysis of excreted metabolites. helsinki.fi | Immediate sample freezing; Use of antibacterial agents or enzyme inhibitors. |

| Elevated Temperature | Accelerated chemical and enzymatic degradation. | Maintaining samples on ice during processing; Long-term storage at ≤ -80°C. scispace.comnih.gov |

Development of Reference Standards and Authentic Samples

The availability of pure, well-characterized reference standards is a prerequisite for the validation of bioanalytical methods and the accurate quantification of metabolites like this compound. acanthusresearch.com However, obtaining these standards is often a significant challenge because the chemical synthesis of N-glucuronides can be complex and is not always straightforward. hyphadiscovery.com

Several strategies are employed to generate the necessary quantities of N-glucuronide standards for analytical work, ranging from micrograms for structural identification to milligrams for full quantitative method validation.

Biosynthesis : One common approach is biosynthesis using in vitro systems. This can involve incubating the parent drug with liver fractions, such as microsomes or S9 fractions, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes. hyphadiscovery.comhyphadiscovery.com Recombinant human UGT enzymes, particularly UGT1A4 and UGT2B10 which are known to be key for N-glucuronidation, can also be used to generate specific metabolites. hyphadiscovery.comnih.gov

Microbial Biotransformation : Certain microbial strains can be utilized to perform glucuronidation reactions, offering a method for scaling up production of the desired metabolite. hyphadiscovery.comhyphadiscovery.com

Chemical Synthesis : Late-stage chemical synthesis provides a route to produce larger, gram-scale quantities of N-glucuronides, which is particularly useful when significant amounts of the reference standard are required. hyphadiscovery.com

Isolation from Biological Matrices : In some cases, it is possible to isolate the metabolite directly from the urine or bile of animals or humans dosed with the parent drug, although this process can be complicated by the presence of numerous other metabolites and endogenous compounds. hyphadiscovery.com

Academic Research Directions and Future Perspectives on N Methylaniline N Glucuronide

Advanced Mechanistic Studies on N-Glucuronidation Regulation

The formation of N-methylaniline N-glucuronide is presumptively catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The regulation of this process is complex and multifactorial, representing a key area for future research.

Enzymatic Regulation: In humans, N-glucuronidation is primarily mediated by UGT1A4 and UGT2B10 nih.govdrugbank.com. The expression and activity of these enzymes are influenced by various factors, including genetic polymorphisms, alternative splicing, and exposure to inducing or inhibiting substances nih.govbohrium.com. Future studies could investigate the specific UGT isoforms responsible for N-methylaniline conjugation and how their expression in hepatic and extrahepatic tissues is regulated. Alternative splicing of UGT2B10, for example, has been shown to act as a regulator of its glucuronidation activity, a mechanism that could influence the metabolic rate of N-methylaniline nih.gov.

Genetic Polymorphisms: Genetic variations in UGT genes can lead to significant interindividual differences in metabolic capacity nih.govbohrium.comeur.nl. For instance, polymorphisms in the UGT1A4 gene can either increase or decrease enzyme activity, which would directly impact the rate of this compound formation hyphadiscovery.com. Research into specific UGT1A4 and UGT2B10 variants could help predict which individuals are more susceptible to the toxic effects of N-methylaniline due to slower detoxification via glucuronidation nih.gov.

Co-substrate Availability: The rate of glucuronidation is also dependent on the availability of the co-substrate, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA). Cellular energy status and nutritional factors that affect the synthesis of UDPGA could indirectly regulate the formation of this compound.

Exploration of Novel N-Glucuronidation Pathways and Uncharacterized UGTs

While UGT1A4 and UGT2B10 are the primary candidates for N-methylaniline N-glucuronidation, the full scope of enzymatic pathways is not completely understood.

Known UGT Isoforms: UGT1A4 and UGT2B10 exhibit distinct but sometimes overlapping substrate specificities, often favoring tertiary amines but also acting on secondary amines drugbank.comhelsinki.fi. UGT2B10, in particular, often shows a higher affinity for its substrates compared to UGT1A4, making it potentially more significant at therapeutic or environmental exposure concentrations nih.govnih.gov. Detailed kinetic studies using recombinant human UGTs are needed to determine the relative contributions of these enzymes to N-methylaniline glucuronidation.

Uncharacterized Pathways: Research continues to identify new UGT isoforms and characterize the functions of those previously designated as "orphans." It is plausible that other UGTs, or even non-UGT enzymes, could contribute to the formation of this compound. Exploring the metabolic capabilities of a wider array of metabolizing enzymes could reveal novel conjugation pathways.

Development of Enhanced Analytical Strategies for N-Glucuronides

The analysis of N-glucuronides like that of N-methylaniline presents unique challenges due to their polarity and potential instability, especially compared to O-glucuronides.

Mass Spectrometry: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary tool for detecting and quantifying glucuronide metabolites in complex biological matrices like urine, plasma, and bile scispace.comresearchgate.net. The high selectivity and sensitivity of modern MS instruments allow for direct measurement without prior hydrolysis scispace.com. Future work will likely focus on developing more robust and high-throughput LC-MS/MS methods tailored for the specific properties of secondary aromatic amine glucuronides.

Chemical Derivatization: A significant challenge is distinguishing between different types of glucuronides (N-, O-, or acyl). Chemical derivatization strategies coupled with high-resolution mass spectrometry offer a powerful solution. These methods create predictable mass shifts by targeting specific functional groups, allowing for the unambiguous identification of the conjugation site researchgate.netnih.gov. Applying these techniques would be essential for definitively confirming the structure of this compound in biological samples researchgate.net.

Nuclear Magnetic Resonance (NMR): While requiring larger sample amounts, NMR spectroscopy provides definitive structural elucidation of metabolites. As methods for metabolite synthesis and purification improve, NMR will be crucial for characterizing the precise structure of this compound and any potential isomers formed in vivo researchgate.net.

Investigations into the Metabolic Interconversion and Fate of N-Glucuronides

Once formed, this compound is subject to transport, excretion, and potential metabolic reversal.

Enterohepatic Recirculation: Glucuronides excreted in the bile can be hydrolyzed by β-glucuronidase enzymes produced by gut microbiota hyphadiscovery.comnih.govresearchgate.net. This process, known as enterohepatic circulation, cleaves the glucuronic acid moiety, releasing the parent aglycone (N-methylaniline), which can then be reabsorbed into circulation nih.govwikipedia.org. This recycling can prolong the half-life and exposure to the parent compound, which is particularly concerning for toxic xenobiotics like N-methylaniline hyphadiscovery.com. Studies have shown that arylamine N-glucuronides can be susceptible to hydrolysis by bacterial β-glucuronidase nih.gov.

Chemical Stability: The stability of N-glucuronides can be pH-dependent. Some N-glucuronides of aromatic amines are known to be unstable under the acidic conditions found in urine, which can lead to non-enzymatic hydrolysis back to the parent amine hyphadiscovery.comnih.gov. This has been linked to bladder toxicity for some aromatic amines, as the regenerated carcinogen is released directly into the bladder researchgate.netchemicalbook.com. Investigating the stability of this compound under various physiological pH conditions is a critical area for future toxicological research.

Role in Biotransformation of Environmentally Relevant Amines

N-methylaniline is used in various industries, including the manufacturing of dyes and agrochemicals, and as a gasoline additive, leading to its status as an environmental chemical wikipedia.orgijaite.co.inglobalfuelethers.com.

Detoxification Pathway: Glucuronidation is a major detoxification pathway that converts lipophilic xenobiotics into more water-soluble compounds, facilitating their excretion covachem.com. For N-methylaniline, conjugation to form its N-glucuronide is a critical step in mitigating its toxicity, which includes damage to the central nervous system, liver, and kidneys wikipedia.org.

Toxicological Implications: The efficiency of the N-glucuronidation pathway can significantly influence the toxic potential of N-methylaniline chemicalbook.com. Chronic exposure to N-methylaniline has been associated with carcinogenicity, particularly bladder cancer, in animal studies chemicalbook.com. Understanding the balance between its metabolic activation (e.g., via cytochrome P450 enzymes) and its detoxification via glucuronidation is essential for assessing its health risk to exposed populations nih.govpublisso.de.

Applications in Research on Drug Metabolism and Xenobiotic Disposition

Studying the N-glucuronidation of a relatively simple molecule like N-methylaniline can serve as a valuable model for understanding the metabolism of more complex drugs and xenobiotics.

Model Substrate: N-methylaniline can be used as a model substrate to probe the activity and specificity of UGT enzymes, particularly for secondary aromatic amines. This can help in building predictive models for how novel drug candidates containing similar chemical moieties will be metabolized.

Interspecies Differences: Significant species differences exist in N-glucuronidation activity, complicating the extrapolation of animal data to humans researchgate.netnih.govsemanticscholar.org. For example, the formation of certain quaternary N-glucuronides is largely restricted to humans and higher primates helsinki.fi. Comparative studies on the N-glucuronidation of N-methylaniline across different species (e.g., rat, dog, monkey, and human) using liver microsomes can provide valuable data for improving the prediction of human metabolism and clearance researchgate.netnih.gov.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying N-Methylaniline N-glucuronide in biological matrices?

- Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization modes (positive/negative electrospray) and collision energies. For example, trifluoperazine N-glucuronide detection employed negative ionization with declustering potential (DP) at 156 V and collision cell exit potential (CXP) at 12 V . Chromatographic separation (e.g., C18 columns) and validation of recovery rates in plasma/urine are critical .

- Key considerations : Include hydrolysis controls to distinguish free vs. conjugated forms (e.g., acid-labile N-glucuronides may degrade at pH <5.5) .

Q. How is this compound synthesized in vitro, and what enzyme systems are involved?

- Methodology : Utilize isolated hepatocytes or recombinant UDP-glucuronosyltransferase (UGT) isoforms. Rat hepatocytes produce this compound via UGT-mediated conjugation, confirmed by β-glucuronidase hydrolysis .

- Validation : Pre-incubation with UGT inhibitors (e.g., D-galactosamine) reduces metabolite formation by 70%, confirming enzymatic specificity .

Advanced Research Questions

Q. What factors influence the stability of N-glucuronides like this compound under varying pH and storage conditions?

- Methodology : Conduct stability assays at physiological pH (5.5–7.4) and acidic conditions (e.g., urine pH 5.5). Acid-labile N-glucuronides (e.g., N-acetylbenzidine N-glucuronide) hydrolyze 30× faster at pH 5.5 than neutral pH, necessitating immediate sample freezing (-80°C) to prevent degradation .

- Data contradiction : Stability discrepancies may arise from differences in glucuronide linkage (N- vs. O-glucuronides) or substituent effects on the aromatic ring .

Q. How do UGT isoform-specific activities affect the metabolic fate of N-Methylaniline?

- Methodology : Screen recombinant UGT isoforms (e.g., UGT1A4, expressed in liver) using substrate-specific assays. For example, trifluoperazine N-glucuronidation is catalyzed by UGT1A4, with kinetic parameters (Km/Vmax) determined via LC-MS/MS .

- Advanced models : Use CRISPR-edited cell lines or hepatocyte spheroids to study inter-individual variability in UGT expression .

Q. What experimental designs address conflicting data on N-glucuronide hydrolysis in bioanalytical studies?

- Case study : Midazolam N-glucuronide hydrolysis in urine increased midazolam levels post-treatment, suggesting enzymatic or acidic reactivation. Resolve this by parallel analysis of unhydrolyzed vs. hydrolyzed samples and pH-controlled storage .

- Statistical rigor : Apply ANOVA to compare hydrolysis rates across biological replicates, with p<0.05 indicating significance .

Methodological and Safety Considerations

Q. What protocols ensure safe handling of N-Methylaniline and its glucuronide during synthesis and analysis?

- Safety measures : Wear nitrile gloves, protective eyewear, and lab coats. Use fume hoods for synthesis steps due to N-Methylaniline’s volatility and irritancy .

- Waste disposal : Segregate toxic waste (e.g., β-glucuronidase-treated samples) for professional decontamination to avoid environmental release .

Q. How can preclinical models (e.g., hepatocytes, in vivo rodent studies) be optimized to study N-glucuronidation pathways?

- Model selection : Isolated rat hepatocytes show dose-dependent N-glucuronide formation (linear up to 2 mM substrate) . For in vivo studies, collect timed urine/blood samples to capture pharmacokinetic profiles .

- Compliance : Adhere to NIH guidelines for animal studies, including randomization and blinded analysis .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on N-glucuronide stability or metabolic flux?

- Best practices : Disclose all experimental conditions (pH, storage duration, enzyme sources) in supplementary materials. Use scatter plots or heatmaps to visualize variability .

- Peer review : Cite orthogonal methods (e.g., NMR for structural confirmation) to validate LC-MS/MS results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.